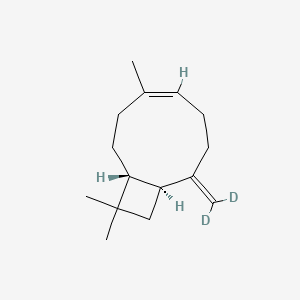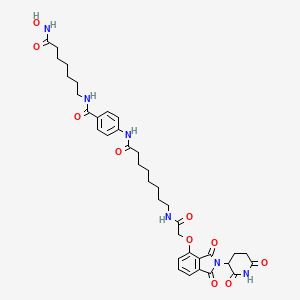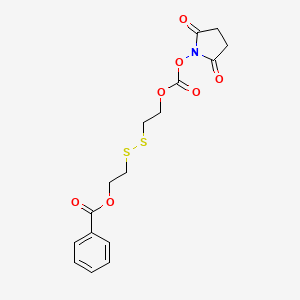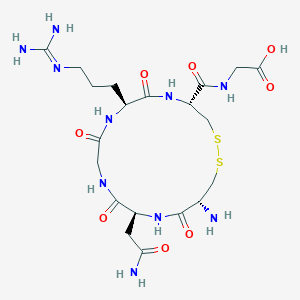
Aminopeptidase N Ligand (CD13) NGR peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. The NGR peptide, containing the Asn-Gly-Arg motif, is a ligand that specifically targets CD13. This peptide has been exploited for the selective delivery of therapeutic and imaging agents to angiogenic vessels, making it a valuable tool in the treatment of diseases characterized by angiogenesis and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NGR peptides typically involves solid-phase peptide synthesis (SPPS). The peptides are assembled step-by-step on a solid support, with each amino acid being added sequentially. After the peptide chain is completed, it is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (RP-HPLC) .
Industrial Production Methods: Industrial production of NGR peptides follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptides are then purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: NGR peptides can undergo various chemical reactions, including deamidation, which converts the Asn residue to isoAsp, forming isoDGR. This reaction can occur spontaneously under physiological conditions .
Common Reagents and Conditions:
Deamidation: This reaction typically occurs under mild acidic or neutral conditions.
Oxidation and Reduction: NGR peptides can also undergo oxidation and reduction reactions, particularly involving the sulfur-containing amino acids.
Major Products:
IsoDGR: Formed from the deamidation of NGR.
Oxidized and Reduced Forms: Depending on the specific amino acids involved.
Applications De Recherche Scientifique
NGR peptides have a wide range of applications in scientific research:
Chemistry: Used as ligands for the selective delivery of therapeutic agents.
Biology: Employed in studies of angiogenesis and inflammation.
Medicine: Utilized in targeted drug delivery systems for cancer therapy and imaging.
Industry: Applied in the development of diagnostic tools and therapeutic agents
Mécanisme D'action
The NGR peptide targets CD13, a receptor upregulated in angiogenic blood vessels. Upon binding to CD13, the peptide facilitates the delivery of conjugated therapeutic agents directly to the target site. This targeted delivery enhances the efficacy of the therapeutic agents while minimizing off-target effects . The binding of NGR to CD13 can also induce signaling pathways involved in cell adhesion and migration .
Comparaison Avec Des Composés Similaires
RGD Peptides: Target integrins and are used in similar applications for targeted drug delivery.
IsoDGR Peptides: Formed from the deamidation of NGR and target integrins.
Uniqueness: NGR peptides are unique in their ability to specifically target CD13, which is selectively expressed in angiogenic vessels but not in normal vessels. This specificity makes NGR peptides particularly valuable for targeted therapies in diseases characterized by abnormal angiogenesis .
Propriétés
Formule moléculaire |
C20H34N10O8S2 |
|---|---|
Poids moléculaire |
606.7 g/mol |
Nom IUPAC |
2-[[(4R,7S,13S,16R)-16-amino-13-(2-amino-2-oxoethyl)-7-[3-(diaminomethylideneamino)propyl]-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C20H34N10O8S2/c21-9-7-39-40-8-12(18(37)27-6-15(33)34)30-19(38)10(2-1-3-25-20(23)24)28-14(32)5-26-17(36)11(4-13(22)31)29-16(9)35/h9-12H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25)/t9-,10-,11-,12-/m0/s1 |
Clé InChI |
DVIDAVXQSLGAQG-BJDJZHNGSA-N |
SMILES isomérique |
C1[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)NCC(=O)O)CCCN=C(N)N)CC(=O)N)N |
SMILES canonique |
C1C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NCC(=O)O)CCCN=C(N)N)CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


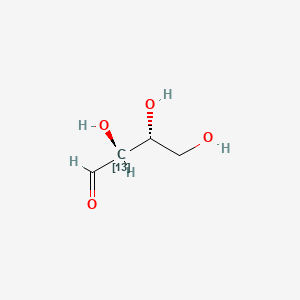
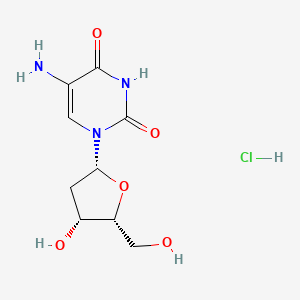




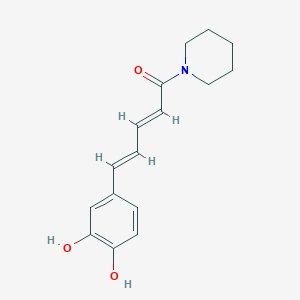
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)
